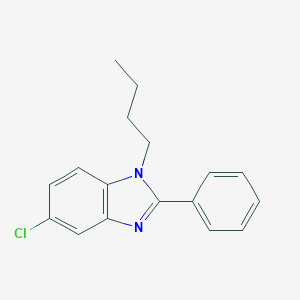![molecular formula C27H45NO B304571 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has been the subject of scientific research for many years. It is a member of the pentacyclic triterpenoid family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is not fully understood. However, it is believed to work by inhibiting several key enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cancer cell growth and proliferation.
Biochemical and Physiological Effects
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has several biochemical and physiological effects. It has been shown to reduce inflammation, which is a key factor in many chronic diseases. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene in lab experiments is its diverse biological activities. It can be used to study inflammation, cancer, viral infections, and bacterial infections. Another advantage is that the compound is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene. One direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a treatment for cardiovascular disease, such as atherosclerosis and heart failure. Additionally, more research is needed to understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Conclusion
In conclusion, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has diverse biological activities. It has been the subject of extensive scientific research and has shown promising results in several areas, including inflammation, cancer, viral infections, and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex process that involves several steps. The starting material for the synthesis is usually betulinic acid, which is a natural triterpenoid found in many plants. The betulinic acid is then converted into a more reactive intermediate, which is then used to synthesize the final compound. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve its yield and purity.
Applications De Recherche Scientifique
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has been the subject of extensive scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to have neuroprotective and cardioprotective effects. The compound has been studied in vitro and in vivo, and several animal studies have shown promising results.
Propriétés
Nom du produit |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
|---|---|
Formule moléculaire |
C27H45NO |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
InChI |
InChI=1S/C27H45NO/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-29-21)25(22)14-15-26(23,24)4/h17-25H,5-16H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
Clé InChI |
HDHGWPLBZGZAAW-GYKWSAHYSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)ON=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)


![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)




![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)